

# Technical Support Center: BMS-986034 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986034 |           |
| Cat. No.:            | B15603655  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with the selective TYK2 inhibitor, **BMS-986034**. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable protocols for your experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action for BMS-986034?

A1: BMS-986034 is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is an intracellular enzyme that is a member of the Janus kinase (JAK) family.[3][4] It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmune responses, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4][5] By binding to the regulatory pseudokinase (JH2) domain of TYK2, BMS-986034 allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and subsequent gene transcription.[1][6] This selective inhibition of TYK2 is a promising therapeutic strategy for various immune-mediated diseases.[7]

Q2: What is a suitable vehicle control for in vivo oral gavage studies with BMS-986034?

A2: Due to its poor aqueous solubility, **BMS-986034** requires a specialized vehicle for effective oral administration.[8][9] A formulation successfully used for the structurally related TYK2 inhibitor deucravacitinib (BMS-986165) in preclinical mouse models is a mixture of







Ethanol:TPGS:PEG300 in a 5:5:90 ratio.[2] The corresponding vehicle control would be this same mixture without the active compound. It is crucial to test the tolerability of the vehicle in a small cohort of animals before commencing a large-scale study.

Q3: How should I store and handle the BMS-986034 compound?

A3: As a powder, **BMS-986034** should be stored according to the manufacturer's recommendations, typically at room temperature or refrigerated, protected from light and moisture. For long-term storage, keeping the compound at -20°C is advisable. Once formulated into a vehicle for administration, it is best to prepare the solution fresh daily to avoid potential degradation or precipitation of the compound.

## **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                     | Potential Cause(s)                                                                                                                                       | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                                            |
|-------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Compound Precipitation in Formulation     | - Incorrect order of solvent addition Supersaturation of the vehicle Low ambient temperature.                                                            | - Always dissolve BMS-986034 completely in the ethanol portion of the vehicle first before adding the TPGS and PEG300 Vortex thoroughly after each addition Gently warm the vehicle to aid dissolution, but ensure it cools to room temperature before administration Perform a small-scale solubility test to confirm the maximum stable concentration in your chosen vehicle.    |
| High Variability in Animal<br>Responses   | - Inconsistent formulation preparation Inaccurate dosing due to compound settling in suspension Improper oral gavage technique.                          | - Prepare a single batch of the formulation for all animals in a cohort to ensure consistency If the formulation is a suspension, ensure it is continuously mixed (e.g., using a stir plate) during the dosing procedure to maintain homogeneity Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.[10] |
| Unexpected Toxicity or<br>Adverse Effects | - Vehicle-related toxicity Off-<br>target effects at high<br>concentrations Rapid<br>absorption leading to high<br>peak plasma concentrations<br>(Cmax). | - Always include a vehicle-only control group to differentiate compound effects from vehicle effects If vehicle toxicity is suspected, consider alternative formulations after conducting tolerability studies Perform a dose-response study to                                                                                                                                    |



identify a therapeutic window with minimal toxicity.- Correlate any adverse events with pharmacokinetic data to understand the relationship with compound exposure. - Conduct a pilot pharmacokinetic (PK) study to determine the bioavailability and half-life of BMS-986034 in your chosen species and strain.- Perform a dose-- Insufficient compound escalation study to find an exposure due to poor efficacious dose.- Confirm absorption or rapid target engagement by metabolism.- Incorrect measuring the phosphorylation Lack of Efficacy dosage.- The animal model is of downstream STAT proteins not dependent on the TYK2 in relevant tissues pathway. (pharmacodynamic analysis).-Ensure the chosen animal model has a disease pathology driven by cytokines that signal through TYK2 (e.g., IL-23induced psoriasis models).[11] [12]

# **Quantitative Data from Preclinical Studies**

The following tables summarize dosing and efficacy data from preclinical studies of the closely related, selective, allosteric TYK2 inhibitor, deucravacitinib (BMS-986165), in mouse models of psoriasis. This data can serve as a starting point for designing studies with **BMS-986034**.

Table 1: Deucravacitinib (BMS-986165) Dosing and Formulation in a Murine Psoriasis Model



| Mouse<br>Model              | Compound<br>Dosage<br>(mg/kg) | Vehicle                          | Administrat<br>ion Route | Dosing<br>Frequency  | Reference(s |
|-----------------------------|-------------------------------|----------------------------------|--------------------------|----------------------|-------------|
| IL-23-Induced<br>Acanthosis | 7.5, 15, and<br>30            | EtOH:TPGS:<br>PEG300<br>(5:5:90) | Oral Gavage              | Twice Daily<br>(BID) | [2]         |

Table 2: Efficacy of Deucravacitinib (BMS-986165) in an IL-23-Induced Psoriasis Model

| Dosage (mg/kg,<br>BID) | Outcome              | Result                                                        | Reference(s) |
|------------------------|----------------------|---------------------------------------------------------------|--------------|
| 15                     | Acanthosis Reduction | As effective as an anti-IL-23 adnectin positive control.      | [2][11]      |
| 30                     | Acanthosis Reduction | More effective than the anti-IL-23 adnectin positive control. | [2][11]      |

## **Experimental Protocols**

# Protocol 1: Preparation of Oral Gavage Formulation (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL formulation of **BMS-986034** in an EtOH:TPGS:PEG300 (5:5:90) vehicle. Adjustments may be necessary based on the desired final concentration.

### Materials:

- BMS-986034 powder
- Ethanol (200 proof, absolute)
- TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)



- PEG300 (Polyethylene glycol 300)
- Sterile conical tubes
- · Vortex mixer
- Stir plate (optional)

### Procedure:

- Calculate Required Volumes: For 1 mL of the final formulation, you will need:
  - Ethanol: 50 μL (5%)
  - TPGS: 50 μL (5%)
  - PEG300: 900 μL (90%)
- Weigh Compound: Accurately weigh 10 mg of BMS-986034 powder and place it in a sterile conical tube.
- Initial Dissolution: Add the 50 µL of ethanol to the tube containing the BMS-986034 powder.
   Vortex vigorously for 2-3 minutes until the powder is completely dissolved.
- Add Surfactant: Add the 50 μL of TPGS to the solution. Vortex thoroughly until the mixture is homogeneous.
- Add Final Vehicle Component: Add the 900 μL of PEG300 to the tube. Vortex again for several minutes to ensure a clear, uniform solution.
- Storage and Use: Prepare this formulation fresh on the day of dosing. If preparing a larger batch for dosing a cohort, keep the solution on a stir plate at a low speed to maintain homogeneity.

## **Protocol 2: Oral Gavage Administration in Mice**

This protocol outlines the standard procedure for administering the **BMS-986034** formulation to mice. All procedures must be approved by and performed in accordance with the institution's



Animal Care and Use Committee (IACUC) guidelines.

#### Materials:

- Prepared BMS-986034 formulation
- Animal scale
- 1 mL syringes
- Appropriately sized, ball-tipped oral gavage needles (typically 20-22 gauge for adult mice)

#### Procedure:

- Dose Calculation: Weigh each mouse immediately before dosing. Calculate the required dose volume based on the mouse's body weight and the desired mg/kg dose. The maximum recommended gavage volume for mice is 10 mL/kg.
- Animal Restraint: Firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the smooth passage of the gavage needle.
- Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The needle should slide smoothly down the esophagus. Never apply force. If resistance is met, withdraw the needle and reposition.
- Dose Administration: Once the needle is properly positioned in the stomach (a pre-measured length can be marked on the needle), administer the dose with a slow and steady depression of the syringe plunger.
- Post-Administration Monitoring: Gently remove the needle and return the mouse to its cage.
   Monitor the animal for 5-10 minutes for any immediate signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.

# Visualizations TYK2 Signaling Pathway





Click to download full resolution via product page

Caption: TYK2 signaling pathway and the inhibitory action of BMS-986034.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. benchchem.com [benchchem.com]
- 11. drughunter.com [drughunter.com]
- 12. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Technical Support Center: BMS-986034 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603655#bms-986034-vehicle-control-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com